1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid
Overview
Description
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a sulfonyl group, along with a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorophenyl)sulfonylpiperidine. This intermediate is then reacted with 2-methoxyphenylpiperazine under controlled conditions to yield the desired product. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine or piperazine derivatives.
Scientific Research Applications
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the sulfonyl and trifluoroacetic acid groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)sulfonylpiperidine
- 4-(2-Methoxyphenyl)piperazine
- Trifluoroacetic acid derivatives
Uniqueness
1-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both piperidine and piperazine rings, along with the sulfonyl and trifluoroacetic acid groups, makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-(2-methoxyphenyl)piperazine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S.C2HF3O2/c1-29-22-5-3-2-4-21(22)25-16-14-24(15-17-25)19-10-12-26(13-11-19)30(27,28)20-8-6-18(23)7-9-20;3-2(4,5)1(6)7/h2-9,19H,10-17H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXIWQJSFNRVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClF3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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